molecular formula C22H26N2O3 B2991253 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide CAS No. 852137-30-5

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide

Cat. No.: B2991253
CAS No.: 852137-30-5
M. Wt: 366.461
InChI Key: RZNRLXHAVAKWOC-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide is a benzamide derivative featuring a 1,2-dimethylindole moiety linked via a methylene bridge to a 3,4-diethoxy-substituted benzamide core. The indole group is a common pharmacophore in bioactive molecules (e.g., serotonin receptor modulators), while the 3,4-diethoxy substituents may enhance lipophilicity and metabolic stability compared to hydroxylated analogs.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-5-26-20-10-8-17(13-21(20)27-6-2)22(25)23-14-16-7-9-19-18(12-16)11-15(3)24(19)4/h7-13H,5-6,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNRLXHAVAKWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1,2-dimethylindole with formaldehyde and a suitable amine to form the intermediate [(1,2-dimethyl-1H-indol-5-yl)methyl]amine . This intermediate is then reacted with 3,4-diethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or indole derivatives.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid structure:

  • Indole moiety : The 1,2-dimethylindole group may facilitate interactions with aromatic or hydrophobic binding pockets in biological targets.
  • 3,4-Diethoxybenzamide : Ethoxy groups at positions 3 and 4 likely improve solubility in organic solvents compared to polar hydroxy groups.
Table 1: Structural Comparison with Analogs
Compound Core Structure Substituents Directing Group/Functional Features
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide Benzamide + indole 3,4-diethoxy, 1,2-dimethylindole Indole’s π-system; ethoxy solubility modifiers
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group

Functional and Reactivity Differences

  • Directing groups: The analog in contains an N,O-bidentate group, enabling metal-catalyzed C–H bond functionalization . In contrast, the target compound’s indole moiety may direct electrophilic substitution reactions or serve as a hydrogen-bond donor/acceptor in biological systems.

Research Limitations

  • Direct experimental data (e.g., binding affinities, catalytic efficiency) for the target compound are scarce. Comparisons rely on structural extrapolation.
  • Further studies needed:
    • Synthesis optimization (e.g., yield, purity).
    • In vitro/in vivo profiling for biological activity.
    • Computational modeling to predict reactivity.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C22H26N2O3
  • Molecular Weight : 366.46 g/mol
  • CAS Number : 4137757

This compound exhibits various biological activities that may be attributed to its structural components. The indole moiety is known for its role in modulating neurotransmitter systems, while the diethoxybenzamide group may contribute to its interaction with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
  • Mechanistic Insights : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Neuroprotective Effects

The indole structure is also associated with neuroprotective properties. Some studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

Anti-inflammatory Properties

Preliminary investigations have indicated that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Study TypeFindings
In vitro Cell Proliferation AssaySignificant reduction in viability of cancer cell lines (e.g., MCF-7, HeLa) at concentrations >10 µM
Apoptosis AssayInduction of apoptosis confirmed through Annexin V/PI staining and flow cytometry
Neuroprotection StudiesReduction in neuronal cell death under oxidative stress conditions, with a protective effect observed at concentrations >5 µM
Inflammatory ResponseDecreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages treated with the compound

Pharmacological Applications

The pharmacological profile suggests potential applications in:

  • Cancer Therapy : As a novel anticancer agent targeting specific pathways involved in tumor growth.
  • Neurological Disorders : As a neuroprotective agent that could mitigate damage from oxidative stress.
  • Inflammatory Diseases : As an anti-inflammatory treatment option for conditions such as arthritis or inflammatory bowel disease.

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